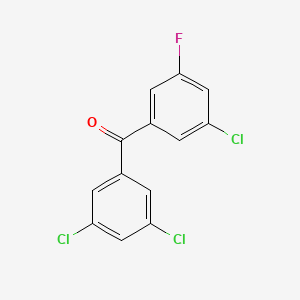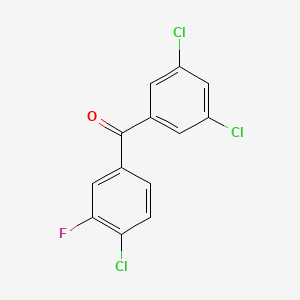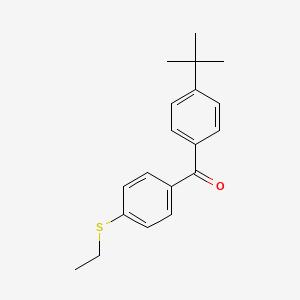
3-(2-Trifluoromethylbenzoyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Trifluoromethylbenzoyl)thiophene” (TFMBT) is a sulfur-containing organic compound. It belongs to the class of benzoylthiophenes and is a versatile molecule with diverse properties. The CAS number for this compound is 898771-30-7 .
Synthesis Analysis
Thiophene derivatives are synthesized using various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions and heterocyclizations .Molecular Structure Analysis
The molecular formula of “3-(2-Trifluoromethylbenzoyl)thiophene” is C12H7F3OS . The molecular weight of the compound is 256.24 .Chemical Reactions Analysis
Thiophenes are important heterocyclic scaffolds found in natural products and pharmaceutically active agents . They have become dominant functional π–electron systems in organic materials science . Thiophene derivatives have found application as hole transport materials in OLEDs (organic light-emitting diodes), OFETs (organic field-effect transistors), and OPVs (organic photovoltaics) .Physical And Chemical Properties Analysis
The compound “3-(2-Trifluoromethylbenzoyl)thiophene” has a molecular weight of 256.24 . The boiling point and other physical properties are not specified in the search results .Applications De Recherche Scientifique
Pyrolysis Mechanism
- Pyrolysis of Thiophenes : The pyrolysis mechanism of 3-ethynylebenzo[b]thiophene, a related compound, was investigated using density function theory. This study is relevant because it provides insights into the thermal stability and pyrolysis products of thiophenes, which could be applicable to 3-(2-Trifluoromethylbenzoyl)thiophene (Tianshuang Li et al., 2021).
Synthesis and Chemistry
- Synthesis of Benzo[b]thiophenes : A method for synthesizing 2-arylbenzo[b]thiophenes, including those with heteroatoms at the 3-positions, was proposed. This methodology may offer insights into the synthesis of 3-(2-Trifluoromethylbenzoyl)thiophene derivatives (E. David et al., 2005).
- Trifluoroacetylaminobenzo[b]thiophenes Synthesis : The synthesis of trifluoroacetylamino derivatives of benzo[b]thiophene and thiophene has been demonstrated. The study offers a pathway for creating derivatives of 3-(2-Trifluoromethylbenzoyl)thiophene (M. Prats & C. Gálvez, 1992).
Material Properties
- Fluorescent Nitrobenzoyl Polythiophenes : Thiophene derivatives, including fluorescent nitrobenzoyl polythiophenes, were synthesized and characterized. The study on their spectroscopic and electrochemical properties might be relevant for understanding the properties of 3-(2-Trifluoromethylbenzoyl)thiophene-based materials (E. C. Coelho et al., 2015).
Crystal Structures and Reactions
- Crystal Structure of Thiophene Derivatives : The crystal structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was analyzed. This research could provide structural insights for similar thiophene compounds including 3-(2-Trifluoromethylbenzoyl)thiophene (Dai-Fu Wang et al., 2014).
- Aromatic Nucleophilic Substitution : The reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines resulted in novel nucleophilic substitution with rearrangement. This study might shed light on potential reactions involving 3-(2-Trifluoromethylbenzoyl)thiophene (F. Guerrera et al., 1995).
Safety and Hazards
The safety precautions for handling “3-(2-Trifluoromethylbenzoyl)thiophene” include keeping the product container or label at hand if medical advice is needed, keeping it out of reach of children, and reading the label before use . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source .
Orientations Futures
Fluorinated thiophene derivatives are widely used as soluble semiconductors, polymers, blue light-emitting materials, and liquid crystals . They also represent potent selective class II histone deacetylase (HDAC) inhibitors, agonists of sphingosine-1-phosphate (S1P) receptors, and reveal fungicidal properties, anti-inflammatory, and immunoregulatory activity . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propriétés
IUPAC Name |
thiophen-3-yl-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)10-4-2-1-3-9(10)11(16)8-5-6-17-7-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUBEOXTTUOKAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CSC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641847 |
Source


|
| Record name | (Thiophen-3-yl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Trifluoromethylbenzoyl)thiophene | |
CAS RN |
898771-30-7 |
Source


|
| Record name | 3-Thienyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Thiophen-3-yl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














